4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13180-35-3
VCID: VC4078509
InChI: InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20)
SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol

4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid

CAS No.: 13180-35-3

Cat. No.: VC4078509

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid - 13180-35-3

Specification

CAS No. 13180-35-3
Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
IUPAC Name 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20)
Standard InChI Key QGZKGXFOXVYJQE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system with three key functional groups:

  • Phenyl substituent at position 2, contributing to hydrophobic interactions.

  • Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

  • Ketone group at position 4, critical for electronic stabilization and reactivity.

Key identifiers include:

PropertyValueSource
IUPAC Name4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O
InChIKeyQGZKGXFOXVYJQE-UHFFFAOYSA-N
PubChem CID291847

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its ionizable carboxylic acid group (pKa3.5\text{p}K_a \approx 3.5) and planar aromatic system. Its logP value (3.31) suggests moderate lipophilicity, favorable for membrane permeability .

Synthesis Methodologies

Alkylation-Hydrolysis Pathway

A common synthesis route involves:

  • Alkylation: Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate (CAS 13180-36-4) is alkylated using benzyl bromides or alkyl halides in dimethylformamide (DMF) with K2CO3\text{K}_2\text{CO}_3 as a base .

  • Hydrolysis: The ester intermediate is hydrolyzed in 10% NaOH or HCl to yield the carboxylic acid derivative .

StepReagents/ConditionsYield (%)Source
AlkylationDMF, K2CO3\text{K}_2\text{CO}_3, 60°C, 12 h42–81
Hydrolysis10% NaOH, reflux, 2 h92

Alternative Approaches

  • Hybridization: Fusion with cinnamic acid derivatives enhances anti-inflammatory activity (e.g., compound 11e in ).

  • Esterification: Ethyl esters serve as precursors for further functionalization .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

  • LOX Inhibition: Derivatives 3h and 3s exhibit IC50_{50} values of 10 μM against soybean LOX, comparable to the reference compound NDGA .

  • Dual Activity: Hybrid compound 11e combines LOX inhibition (IC50_{50} = 52 μM) with 97% lipid peroxidation inhibition .

Antiviral Applications

4-Quinoline-3-carboxylic acid derivatives show promise as HIV-1 integrase inhibitors. Ethyl 6-(pyrazolylmethyl)-4-oxoquinoline-3-carboxylate derivatives (e.g., 11a–c) are under evaluation for antiviral efficacy .

DHODH Inhibition

Compound 41 (a 4-quinoline derivative) inhibits dihydroorotate dehydrogenase (DHODH) with an IC50_{50} of 9.71 nM, demonstrating oral bioavailability (F=56%F = 56\%) and a half-life of 2.78 hours .

Research Applications and Case Studies

Multi-Target Drug Development

CompoundTargetActivitySource
3gLOX, AntioxidantIC50_{50} = 27.5 μM (LOX), 67.7% hydroxyl radical scavenging
43DHODHIC50_{50} = 26.2 nM, binds T63 via water-mediated H-bond
11eLOX, Lipid PeroxidationIC50_{50} = 52 μM (LOX), 97% inhibition

Preclinical Progress

  • Oral Bioavailability: Compound 41’s pharmacokinetic profile supports its advancement to preclinical trials .

  • Structural Insights: Docking studies reveal that 3h and NDGA share a binding site on LOX, validating its mechanism .

Future Directions and Challenges

Optimization Strategies

  • SAR Studies: Modifying the phenyl group’s substituents to enhance binding affinity.

  • Prodrug Design: Masking the carboxylic acid to improve bioavailability.

Clinical Translation

  • Toxicity Profiling: Assessing hepatotoxicity risks associated with chronic use.

  • Combination Therapy: Pairing with checkpoint inhibitors for synergistic anticancer effects.

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